Diuron

描述

This compound is a white crystalline solid. It is a wettable powder. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It can cause illness by inhalation, skin absorption and/or ingestion. It is used as a herbicide.

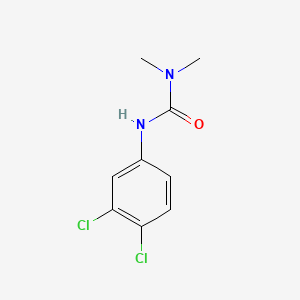

This compound is a member of the class of 3-(3,4-substituted-phenyl)-1,1-dimethylureas that is urea in which both of the hydrogens attached to one nitrogen are substituted by methyl groups, and one of the hydrogens attached to the other nitrogen is substituted by a 3,4-dichlorophenyl group. It has a role as a photosystem-II inhibitor, a xenobiotic, an environmental contaminant, a mitochondrial respiratory-chain inhibitor and a urea herbicide. It is a dichlorobenzene and a 3-(3,4-substituted-phenyl)-1,1-dimethylurea.

This compound, also known as DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea), is an herbicide in the urea chemical family that inhibits photosynthesis. It was introduced by Bayer in 1954 under the trade name of this compound. DCMU is a very specific and sensitive inhibitor of photosynthesis, the process by which plants use light, water, and carbon di-oxide from the atmosphere to form plant sugars and cellulose. This compound blocks electron transport at a critical point in this process. It blocks the plastoquinone binding site of photosystem II, disallowing the electron flow from where it is generated, in photosystem II, to plastoquinone. This interrupts the photosynthetic electron transport chain in photosynthesis and thus reduces the ability of the plant to turn light energy into chemical energy (ATP and reductant potential).

A pre-emergent herbicide.

Structure

3D Structure

属性

IUPAC Name |

3-(3,4-dichlorophenyl)-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O/c1-13(2)9(14)12-6-3-4-7(10)8(11)5-6/h3-5H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTQQYYKAHVGBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O | |

| Record name | DIURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020446 | |

| Record name | Diuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diuron is a white crystalline solid. It is a wettable powder. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It can cause illness by inhalation, skin absorption and/or ingestion. It is used as a herbicide., Dry Powder; Dry Powder, Pellets or Large Crystals, White, odorless, crystalline solid. [herbicide]; [NIOSH], White, odorless, crystalline solid., White, odorless, crystalline solid. [herbicide] | |

| Record name | DIURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Urea, N'-(3,4-dichlorophenyl)-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/476 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIURON | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/354 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diuron | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0247.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

356 to 374 °F at 760 mmHg (USCG, 1999), Decomposes at 180-190 °C, 356 °F (decomposes), 356 °F (Decomposes) | |

| Record name | DIURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIURON | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/354 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diuron | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0247.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.004 % (NIOSH, 2023), In water, 42.0 mg/L at 25 °C, In water, 37.4 mg/L at 25 °C, Very low solubility in hydrocarbon solvents, In acetone 53, butyl stearate 1.4, benzene 1.2 (all in g/kg at 27 °C). Sparingly soluble in hydrocarbons., 0.004% | |

| Record name | DIURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diuron | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0247.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.48 | |

| Record name | Diuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2e-09 mmHg (NIOSH, 2023), 0.00000001 [mmHg], VP: 6.90X10-8 mm Hg (9.2X10-3 mPa) at 25 °C, VP: 3.1X10-6 mm Hg at 50 °C, 8.25X10-9 mm Hg (1.1X10-3 mPa) at 25 °C, 0.000000002 mmHg | |

| Record name | DIURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/476 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIURON | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/354 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diuron | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0247.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

The presence of 3,3',4,4'-tetrachloroazobenzene (TCAB) was determined in 3,4-dichloroaniline and its herbicidal derivatives /propanil, diuron, linuron, and neburon,/ using high-pressure liquid chromatography. The concn was in the range of 9-1400 ug/g. | |

| Record name | Diuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, crystalline solid, Colorless crystals, White powder | |

CAS No. |

330-54-1 | |

| Record name | DIURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diuron [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | diuron | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N'-(3,4-dichlorophenyl)-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diuron (ISO); 3-(3,4-dichlorophenyl)-1,1-dimethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I3SDS92WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIURON | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/354 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

318.2 °F (USCG, 1999), 158-159 °C, MP: 159 °C. Decomposes at 180 °C, 316 °F | |

| Record name | DIURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3334 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIURON | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/354 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diuron | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0247.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Diuron's Mechanism of Action in Photosystem II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diuron, a phenylurea herbicide, is a potent and specific inhibitor of Photosystem II (PSII) in plants, algae, and cyanobacteria. Its herbicidal activity stems from its ability to block the photosynthetic electron transport chain, leading to a cascade of events that ultimately result in plant death. This technical guide provides an in-depth exploration of the molecular mechanism of this compound's action on PSII. It details the specific binding site, the molecular interactions, and the consequential disruption of electron flow. Furthermore, this guide presents quantitative data on this compound's inhibitory efficacy, detailed experimental protocols for its study, and visualizations of the key pathways and workflows.

Introduction to Photosystem II and the Role of the D1 Protein

Photosystem II is a large, multi-subunit protein complex embedded in the thylakoid membranes of chloroplasts. It plays a crucial role in the light-dependent reactions of photosynthesis by using light energy to oxidize water and reduce plastoquinone. At the heart of the PSII reaction center is a heterodimer of the D1 and D2 proteins, which bind the cofactors necessary for electron transfer. The D1 protein, in particular, houses the binding niche for the secondary quinone acceptor, QB.[1]

The electron transport chain within PSII begins with the excitation of the primary electron donor, P680. The energized electron is then transferred through a series of cofactors to the primary quinone acceptor, QA, and subsequently to the secondary quinone acceptor, QB. The fully reduced QB, as plastoquinol (PQH2), detaches from its binding site and diffuses into the thylakoid membrane, transferring its electrons to the next component of the photosynthetic chain, the cytochrome b6f complex.

This compound's Mechanism of Action: Competitive Inhibition at the QB Site

This compound and other phenylurea herbicides act as competitive inhibitors at the QB binding site on the D1 protein.[1][2] By physically occupying this niche, this compound prevents the binding of plastoquinone, thereby blocking the transfer of electrons from QA to QB.[3] This interruption of the electron transport chain has several critical consequences:

-

Inhibition of Photosynthesis: The blockage of electron flow halts the production of ATP and NADPH, which are essential for the carbon fixation reactions of photosynthesis.[4]

-

Increased Chlorophyll (B73375) Fluorescence: The accumulation of reduced QA leads to a dramatic increase in the emission of chlorophyll fluorescence, a phenomenon widely used to monitor the effects of PSII inhibitors.

-

Oxidative Stress: The highly reactive, reduced state of QA can lead to the formation of triplet chlorophyll and singlet oxygen, highly damaging reactive oxygen species that cause lipid peroxidation and membrane damage.

Quantitative Data on this compound's Inhibitory Activity

The efficacy of this compound as a PSII inhibitor is quantified by its IC50 (the concentration required to inhibit 50% of a biological process) and Ki (the inhibition constant) values. These values can vary depending on the species and the experimental conditions.

| Parameter | Organism/System | Value | Reference |

| IC50 | Aphanocapsa 6308 (membranes) | 6.8 x 10⁻⁹ M | [5] |

| IC50 | Pea (thylakoids) | 7-8 x 10⁻⁸ M | [2] |

| EC50 (growth inhibition) | Freshwater algae | 7-36 µg/L | [4] |

| IC50 (quantum yield) | Halophila ovalis | 2.1-3.5 µg/L | [6][7] |

| IC50 | Spinach chloroplasts | 1.9 µmol/L | [8] |

| Ki | Aphanocapsa 6308 (membranes) | 1.7 x 10⁻⁷ M | [5] |

Molecular Interactions in the QB Binding Pocket

This compound's high affinity for the QB binding site is due to specific interactions with amino acid residues within the D1 protein. Molecular docking studies and mutational analyses have identified several key residues involved in this compound binding.

A crucial interaction is the formation of a hydrogen bond between the carbonyl oxygen of this compound and the side chain of Histidine 219 (His219) .[2][9] Other residues in close proximity that contribute to the binding pocket include Valine 219 , Phenylalanine 255 , Serine 264 , and Leucine 271 .[10][11][12] Mutations in these residues can confer resistance to this compound and other PSII-inhibiting herbicides.[10][13]

Experimental Protocols

The study of this compound's mechanism of action relies on a suite of biophysical and biochemical techniques. Below are detailed protocols for three key experimental approaches.

Chlorophyll a Fluorescence Measurement

This non-invasive technique is highly sensitive to changes in PSII activity and is a primary tool for studying the effects of herbicides like this compound.

Objective: To measure the effect of this compound on the maximum quantum yield of PSII (Fv/Fm) and the polyphasic chlorophyll fluorescence transient (OJIP).

Materials:

-

Plant material (e.g., leaves, algal suspension)

-

This compound stock solution (in a suitable solvent like ethanol (B145695) or DMSO)

-

Pulse-Amplitude-Modulated (PAM) fluorometer

-

Dark adaptation clips or a dark room

Protocol:

-

Sample Preparation: Prepare a series of this compound concentrations to treat the plant material. Include a solvent control.

-

Dark Adaptation: Dark-adapt the samples for at least 20-30 minutes. This allows all PSII reaction centers to open.[14]

-

Measurement of F0: Apply a weak measuring light to determine the minimal fluorescence (F0), where all reaction centers are open.

-

Measurement of Fm: Apply a saturating pulse of high-intensity light to transiently close all PSII reaction centers. The maximal fluorescence (Fm) is recorded during this pulse.

-

Calculation of Fv/Fm: Calculate the maximum quantum yield of PSII as Fv/Fm = (Fm - F0) / Fm.[15]

-

OJIP Transient Recording: For a more detailed analysis, record the fluorescence induction curve (OJIP transient) upon illumination of the dark-adapted sample. The steps in the curve (O, J, I, P) correspond to the sequential reduction of the electron acceptors in PSII.[14]

-

Data Analysis: Compare the Fv/Fm values and the shape of the OJIP transients between the control and this compound-treated samples. A decrease in Fv/Fm and an alteration of the OJIP curve are indicative of PSII inhibition.

Oxygen Evolution Measurement

This method directly measures the rate of photosynthetic oxygen production, which is directly linked to the activity of PSII.

Objective: To determine the effect of this compound on the rate of light-dependent oxygen evolution.

Materials:

-

Isolated thylakoid membranes or algal suspension

-

Light source

-

This compound stock solution

-

Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

Protocol:

-

Electrode Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions, typically using air-saturated water (100% O2) and a deoxygenating agent like sodium dithionite (B78146) (0% O2).[18]

-

Sample Loading: Add the thylakoid or algal suspension to the electrode chamber.

-

Dark Respiration: Measure the rate of oxygen consumption in the dark to determine the background respiration rate.

-

Light-Induced Oxygen Evolution: Illuminate the sample with a saturating light source and record the rate of oxygen evolution.

-

Inhibitor Addition: Add different concentrations of this compound to the chamber and record the inhibited rate of oxygen evolution.

-

Data Analysis: Calculate the rate of oxygen evolution (e.g., in µmol O2/mg chlorophyll/hour) for each this compound concentration. Determine the IC50 value for the inhibition of oxygen evolution.

Thermoluminescence

Thermoluminescence is a sensitive technique that probes the stabilization of charge pairs within PSII. The binding of inhibitors like this compound alters the thermoluminescence glow curve.

Objective: To analyze the effect of this compound on the charge recombination events in PSII.

Materials:

-

Plant material (leaves, thylakoids)

-

Thermoluminescence instrument with a photomultiplier tube and a temperature-controlled sample holder[19]

-

Light source for pre-illumination (e.g., a flash)

-

Cryogen (e.g., liquid nitrogen)

Protocol:

-

Sample Preparation and Dark Adaptation: Prepare the sample and dark-adapt it.

-

Pre-illumination: Expose the sample to a short flash or a period of continuous light at a specific low temperature to generate and trap charge pairs.

-

Cooling: Rapidly cool the sample to a very low temperature (e.g., 77 K) to stabilize the charge-separated state.

-

Heating and Detection: Heat the sample at a constant rate in the dark. As the temperature rises, the trapped charges recombine, and the energy is released as light (luminescence), which is detected by the photomultiplier tube.

-

Glow Curve Analysis: The resulting plot of luminescence intensity versus temperature is the thermoluminescence glow curve. Different peaks in the curve correspond to the recombination of different charge pairs (e.g., S2/S3 states of the oxygen-evolving complex with QB- or QA-).[20][21]

-

Inhibitor Effect: The presence of this compound will block electron transfer to QB, leading to a characteristic shift or disappearance of the thermoluminescence band associated with S2/3QB- recombination and an enhancement of the band associated with S2QA- recombination.

Visualizations

Photosystem II Electron Transport Chain and this compound's Inhibition Site

Caption: this compound inhibits the photosynthetic electron flow by binding to the QB site on the D1 protein of Photosystem II, thereby blocking the transfer of electrons from QA to plastoquinone.

Experimental Workflow for Assessing PSII Herbicide Efficacy

Caption: A generalized workflow for determining the efficacy of a Photosystem II-inhibiting herbicide using common biophysical techniques.

Conclusion

This compound's mechanism of action is a well-characterized example of targeted herbicide design. Its specific and high-affinity binding to the QB site on the D1 protein of Photosystem II effectively shuts down photosynthetic electron transport, leading to rapid and potent herbicidal effects. The detailed understanding of this mechanism has been made possible by a combination of biochemical, biophysical, and computational techniques. This guide provides a comprehensive overview for researchers and professionals working in the fields of plant science, weed management, and herbicide development, offering both the foundational knowledge and the practical methodologies to study this important class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resistance to the photosystem II herbicide this compound is dominant to sensitivity in the cyanobacterium Synechococcus sp. PCC7942 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | A Time-Dose Response Model to Assess this compound-Induced Photosynthesis Inhibition in Freshwater Biofilms [frontiersin.org]

- 5. Effects of Photosystem II Herbicides on the Photosynthetic Membranes of the Cyanobacterium Aphanocapsa 6308 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Item - this compound concentrations that inhibit 50% (IC50) and 10% (IC10) quantum yields in different sample arrangements of H. ovalis. - Public Library of Science - Figshare [plos.figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mapping of the triazine binding site to a highly conserved region of the QB-protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mutations in the D1 subunit of photosystem II distinguish between quinone and herbicide binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The hydrophobicity of mutations targeting D1:Val219 modifies formate and this compound binding in the quinone-Fe-acceptor complex of Photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interaction of Herbicides and Quinone with the QB-Protein of the this compound-Resistant Chlamydomonas reinhardtii Mutant Dr2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Utilization of Chlorophyll Fluorescence Imaging Technology to Detect Plant Injury by Herbicides in Sugar Beet and Soybean | Weed Technology | Cambridge Core [cambridge.org]

- 16. Measurements of Oxygen Evolution in Photosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Chemical Architecture and Properties of Diuron: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diuron, chemically known as 3-(3,4-dichlorophenyl)-1,1-dimethylurea, is a broad-spectrum herbicide and algaecide belonging to the phenylurea class of chemicals. Since its introduction, it has been widely utilized in agriculture for the control of broadleaf and grassy weeds in a variety of crops and in non-crop areas. Beyond its agricultural applications, this compound has also been used as a mildewcide in paints and as an antifouling agent. Its herbicidal activity stems from its ability to inhibit photosynthesis, a fundamental process in plant life. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological interactions of this compound, tailored for a scientific audience.

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate, biological activity, and for the development of analytical methods. A summary of these properties is presented in the tables below.

General and Structural Information

| Property | Value |

| IUPAC Name | 3-(3,4-dichlorophenyl)-1,1-dimethylurea[1] |

| Synonyms | DCMU, Karmex, Direx[2][3] |

| Chemical Formula | C₉H₁₀Cl₂N₂O[1][2][4][5] |

| Molecular Weight | 233.09 g/mol [1][4][5][6][7] |

| CAS Number | 330-54-1[4][5][7][8] |

| Appearance | White, odorless, crystalline solid[5][6][9] |

Physical and Chemical Constants

| Property | Value |

| Melting Point | 158-159 °C (316-318 °F)[6][8][10] |

| Boiling Point | Decomposes at 180-190 °C (356-374 °F)[5][6][8] |

| Density | 1.48 g/cm³[2][8][10] |

| Vapor Pressure | 2 x 10⁻⁹ mmHg at 20 °C[2][3] |

| pKa | There are no dissociable hydrogens within the normal environmental pH range (pH 4 to 9).[10] |

| LogP (Octanol-Water Partition Coefficient) | 2.68[1] |

Solubility Data

| Solvent | Solubility |

| Water | 42 mg/L at 25 °C[1] |

| Acetone | 5.3 g/100g at 27 °C[5] |

| Methanol | Soluble[11] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble[11] |

| Hydrocarbons | Sparingly soluble[1] |

Spectral Properties

UV-Vis Spectroscopy

This compound exhibits characteristic absorption maxima in the ultraviolet region of the electromagnetic spectrum, which can be utilized for its quantification.

-

Absorption Maxima (λmax): 212 nm, 250 nm, 287 nm in water.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound shows characteristic absorption bands corresponding to its functional groups. Key peaks include:

-

N-H stretching: around 3300 cm⁻¹

-

C=O stretching (urea): around 1640 cm⁻¹

-

C-N stretching: around 1550 cm⁻¹

-

Aromatic C-H stretching: above 3000 cm⁻¹

-

Aromatic C=C stretching: in the 1600-1450 cm⁻¹ region

-

C-Cl stretching: in the 800-600 cm⁻¹ region

A representative FTIR method for the determination of this compound in commercial formulations uses peak height measurements at 1582 cm⁻¹[7].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The expected signals are:

-

-N(CH₃)₂ protons: A singlet around 3.0-3.3 ppm.

-

Aromatic protons: A set of multiplets in the aromatic region (around 7.0-7.5 ppm) corresponding to the three protons on the dichlorophenyl ring.

-

-NH- proton: A broad singlet which can be found at a variable chemical shift, often in the region of 6.5-8.5 ppm.

Mass Spectrometry

Mass spectrometry of this compound typically shows a molecular ion peak [M]⁺ at m/z 232 and a characteristic isotopic pattern due to the two chlorine atoms. Intense fragment ion peaks are observed at m/z 72 (corresponding to [C₂H₆N]⁺) and the molecular ion cluster[9].

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves a two-step process:

-

Formation of 3,4-Dichlorophenyl Isocyanate: 3,4-Dichloroaniline (B118046) is reacted with triphosgene (B27547) in an inert solvent (e.g., toluene) in the presence of a base (e.g., triethylamine) to form 3,4-dichlorophenyl isocyanate. The reaction is typically carried out at a controlled temperature to minimize side reactions.

-

Reaction with Dimethylamine (B145610): The resulting 3,4-dichlorophenyl isocyanate is then reacted with dimethylamine (either as a gas or in a suitable solvent) to yield this compound. The reaction is generally exothermic and requires cooling.

Detailed Protocol: A method for synthesizing this compound involves reacting 3,4-dichloroaniline with triphosgene in the presence of a catalyst like triethylamine (B128534) or pyridine (B92270) in a solvent such as toluene (B28343), tetrahydrofuran, or methylene (B1212753) dichloride[5]. The resulting 3,4-dichlorophenyl isocyanate is then dissolved in toluene and heated to 45-70°C[5]. Dry dimethylamine gas is bubbled through the solution until the pH reaches 8-9[5]. The reaction mixture is stirred at 65°C for 2 hours, after which the solid this compound product is collected by suction filtration and dried[5].

Determination of Solubility

The solubility of this compound in various solvents can be determined using the shake-flask method.

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is allowed to stand, and the undissolved solid is separated by centrifugation and/or filtration.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as HPLC-UV or UV-Vis spectrophotometry.

Analytical Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of this compound.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used.

-

Stationary Phase: A C18 reversed-phase column is typically employed.

-

Detection: UV detection at one of its absorption maxima (e.g., 254 nm) is a common method.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to that of a standard solution of known concentration. An analytical method for the determination of this compound in soil has been developed using LC/MS/MS with an electrospray interface operating in positive ion mode[12].

Biological Activity and Signaling Pathways

Inhibition of Photosynthesis at Photosystem II

The primary mode of action of this compound as a herbicide is the inhibition of photosynthesis. Specifically, this compound blocks the electron transport chain in Photosystem II (PSII). It binds to the D1 protein of the PSII complex, at the binding site of the secondary quinone acceptor, Q(_B). This binding prevents the transfer of electrons from the primary quinone acceptor, Q(_A), to Q(_B), thereby interrupting the photosynthetic electron flow and halting the production of ATP and NADPH, which are essential for carbon fixation[2].

Metabolic Degradation Pathway

In the environment, this compound can be degraded by microorganisms through a series of metabolic reactions. The primary pathway involves the sequential demethylation of the urea (B33335) nitrogen, followed by hydrolysis of the urea bond.

The main metabolites formed are:

-

DCPMU (1-(3,4-dichlorophenyl)-3-methylurea)

-

DCPU (1-(3,4-dichlorophenyl)urea)

-

3,4-DCA (3,4-dichloroaniline)

These metabolites can be further degraded through ring cleavage.

Interaction with p53 Signaling Pathway

Recent studies have indicated that this compound can induce cellular stress and DNA damage, leading to the activation of the p53 signaling pathway. The p53 tumor suppressor protein plays a critical role in responding to cellular stress by regulating the cell cycle, DNA repair, and apoptosis. Exposure to this compound can lead to an increase in the expression of p53. This activation is a key cellular defense mechanism against the potential genotoxic effects of the compound.

Conclusion

This compound remains a significant compound in agricultural and industrial applications. A thorough understanding of its chemical and physical properties, as detailed in this guide, is essential for its effective and safe use, as well as for the development of advanced analytical and remediation technologies. Furthermore, ongoing research into its biological interactions, including its effects on signaling pathways such as p53, is crucial for assessing its potential impacts on non-target organisms and human health. The data and protocols presented herein serve as a valuable resource for researchers and professionals working with this compound.

References

- 1. Assignment of 1H-NMR spectra [chem.ch.huji.ac.il]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 1-(4-Bromobenzoyl)-1,3-dicyclohexylurea and Its Arylation via Readily Available Palladium Catalyst—Their Electronic, Spectroscopic, and Nonlinear Optical Studies via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FTIR approaches for this compound determination in commercial pesticide formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Industrial Production of 3 3 4 Dichlorophenyl 1 1 Dimethylurea [hbgxchemical.com]

- 9. New Insights into p53 Signaling and Cancer Cell Response to DNA Damage: Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. CID 22448305 | C18H20Cl4N4O2 | CID 22448305 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Environmental Odyssey of Diuron in Soil: A Technical Guide

An in-depth examination of the key processes governing the fate and transport of the herbicide Diuron in the terrestrial environment, providing researchers, scientists, and environmental professionals with a comprehensive understanding of its behavior in soil.

This compound [3-(3,4-dichlorophenyl)-1,1-dimethylurea] is a broad-spectrum phenylurea herbicide that has been extensively used for pre- and post-emergent control of weeds in agricultural and non-agricultural settings. Its persistence and potential for off-site transport have raised environmental concerns, necessitating a thorough understanding of its fate in soil. This technical guide synthesizes current knowledge on the critical processes of adsorption, degradation, and leaching that dictate this compound's environmental behavior and persistence.

Physicochemical Properties of this compound

The environmental fate of this compound is intrinsically linked to its physicochemical properties. It is a solid with low water solubility and a moderate octanol-water partition coefficient (Kow), suggesting a tendency to associate with organic matter. Its vapor pressure is low, indicating that volatilization from soil surfaces is not a significant dissipation pathway.

| Property | Value | Reference |

| Molecular Formula | C9H10Cl2N2O | |

| Molecular Weight | 233.1 g/mol | |

| Water Solubility | 42 mg/L at 25°C | [1] |

| log Kow | 2.87 | [2] |

| Vapor Pressure | 1.4 x 10⁻⁶ Pa at 25°C | |

| pKa | Non-ionizable | [3] |

Adsorption and Desorption in Soil

Adsorption to soil particles is a primary factor controlling the bioavailability, mobility, and degradation of this compound. This process is influenced by soil properties such as organic matter content, clay content, and pH.

The distribution of this compound between the soil and water phases is commonly described by the soil-water partition coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc). Higher Koc values indicate stronger adsorption and lower mobility.

Table 1: this compound Adsorption Coefficients in Various Soils

| Soil Type | Organic Carbon (%) | Clay (%) | pH | Kd (L/kg) | Koc (L/kg) | Reference |

| Loamy Clay | - | - | - | - | 480 | [1] |

| Sandy Loam | 1.2 | 10 | 6.5 | 2.5 | 208 | |

| Silt Loam | 2.5 | 20 | 5.8 | 7.0 | 280 | |

| Clay | 3.0 | 45 | 7.2 | 12.8 | 427 | [4] |

| Pineapple-growing soils | 0.48-1.29 | 4.8-29.3 | 4.6-5.5 | 0.57-4.87 | 125.84-480.36 | [5] |

| Greenhouse soil (Almeria, Spain) | 1.48-2.51 | - | - | 1.76-7.19 | - | [6] |

| Kenyan Agricultural Soils (MK, TH, NZ) | - | 10.90-94.00 | - | - | - | [7] |

Note: This table presents a selection of reported values. Actual values can vary significantly based on specific soil characteristics and experimental conditions.

The primary mechanisms of this compound adsorption involve hydrogen bonding and van der Waals forces, particularly with soil organic matter and the surfaces of clay minerals.[8] The adsorption process is generally considered to be reversible, although some studies have indicated the potential for hysteresis, where desorption is slower than adsorption.

Degradation in Soil

The persistence of this compound in soil is determined by its degradation rate, which is a combination of microbial and abiotic processes. Microbial degradation is the principal pathway for this compound dissipation in most soil environments.

Microbial Degradation

A diverse range of soil microorganisms, including bacteria and fungi, are capable of degrading this compound. The primary degradation pathway involves a series of N-demethylation steps, followed by hydrolysis of the urea (B33335) bond to form 3,4-dichloroaniline (B118046) (DCA).[9][10] DCA is a significant metabolite of concern as it can be more persistent and toxic than the parent compound.[11]

The key metabolites in the aerobic degradation of this compound are:

-

DCPMU: 1-(3,4-dichlorophenyl)-3-methylurea

-

DCPU: 1-(3,4-dichlorophenyl)urea

-

DCA: 3,4-dichloroaniline

Further degradation of DCA can occur, leading to the cleavage of the aromatic ring and eventual mineralization to CO2.[12]

Figure 1: Aerobic microbial degradation pathway of this compound in soil.

Abiotic Degradation

Abiotic degradation processes, such as hydrolysis and photolysis, are generally considered to be minor contributors to the overall dissipation of this compound in soil.[13] Hydrolysis is slow under typical soil pH conditions. Photolysis can occur on the soil surface, but its significance is limited by the penetration of sunlight into the soil profile.

Table 2: this compound Degradation Half-life (DT50) in Soil

| Soil Type | DT50 (days) | Conditions | Reference |

| Calcareous Soil | >50 | Field study | [14] |

| Malaysian Oil Palm Plantation Soil | 22.35 - 57.75 | Field study | [15] |

| Tropical River Catchment Soil | 173 | - | [16] |

| Sandy Loam (Subtropical) | 28.35 - 43.93 | Field study | [17] |

| Silty Clay Loam (Subtropical) | 22.57 - 32.37 | Field study | [17] |

Note: DT50 values are highly variable and dependent on soil type, temperature, moisture, and microbial activity.

Transport and Leaching in Soil

The potential for this compound to move through the soil profile and contaminate groundwater is a significant environmental concern. Leaching is primarily governed by the balance between its adsorption to soil particles and its solubility in water, as well as the rate of water movement through the soil.

Due to its moderate adsorption, this compound is considered to have a moderate to low leaching potential in many soils. However, in soils with low organic matter and clay content, or under conditions of heavy rainfall or irrigation, the risk of leaching can be elevated.[1] The presence of preferential flow paths in the soil can also facilitate the rapid transport of this compound to deeper soil layers.[14]

Table 3: this compound Leaching in Soil Column Studies

| Soil Type | Leaching (% of applied) | Experimental Conditions | Reference |

| Loamy Clay | 0 - 0.27 | Undisturbed field lysimeters | [1] |

| Sandy Soil | Predicted by AF model | Small outdoor lysimeters | |

| Clayey Soil | Poorly predicted by AF model | Small outdoor lysimeters | [18] |

| Tropical Soil | Not detected in leachate | Undisturbed soil columns |

Experimental Protocols

Accurate assessment of the environmental fate of this compound relies on standardized and reproducible experimental methodologies. The following sections provide overviews of key protocols.

Adsorption/Desorption: Batch Equilibrium Method (OECD 106)

This method is used to determine the adsorption and desorption coefficients of a chemical in soil.

Methodology:

-

Preparation: A series of soil-solution mixtures are prepared in centrifuge tubes. Each tube contains a known mass of soil and a known volume of a solution (typically 0.01 M CaCl2) containing this compound at a specific concentration.

-

Equilibration: The tubes are agitated for a predetermined period (e.g., 24 hours) to allow the system to reach equilibrium.

-

Separation: The soil and solution phases are separated by centrifugation.

-

Analysis: The concentration of this compound remaining in the aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. Adsorption isotherms (e.g., Freundlich, Langmuir) are then plotted to determine the adsorption coefficients (Kd and Koc).

-

Desorption: For desorption studies, the supernatant from the adsorption phase is replaced with a this compound-free solution, and the equilibration and analysis steps are repeated.

Figure 2: Workflow for the batch equilibrium adsorption experiment.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline describes the procedure for evaluating the rate and pathway of aerobic and anaerobic degradation of a substance in soil.

Methodology:

-

Soil Treatment: Fresh soil samples are treated with a known concentration of this compound (often ¹⁴C-labeled for ease of tracking).

-

Incubation: The treated soil is incubated in the dark at a constant temperature and moisture content. For aerobic studies, a continuous supply of air is provided. For anaerobic studies, the soil is flooded, and an inert atmosphere (e.g., nitrogen) is maintained.

-

Sampling: At various time intervals, replicate soil samples are taken for analysis.

-

Extraction and Analysis: this compound and its transformation products are extracted from the soil using appropriate solvents. The extracts are analyzed by methods such as HPLC or Liquid Scintillation Counting (for radiolabeled compounds) to quantify the parent compound and its metabolites. Volatile products like ¹⁴CO₂ are trapped and quantified.

-

Data Analysis: The decline of the parent compound and the formation and decline of metabolites are plotted over time. This data is used to calculate degradation rates and half-lives (DT50).

Leaching in Soil Columns (OECD 312)

This method is designed to assess the leaching potential of a substance through the soil profile.

Methodology:

-

Column Preparation: Columns are packed with sieved soil to a specific bulk density. The columns are pre-wetted to establish a uniform moisture content.

-

Application: A known amount of this compound is applied to the surface of the soil column.

-

Leaching: An artificial rainfall solution (e.g., 0.01 M CaCl2) is applied to the top of the column at a constant rate.

-

Leachate Collection: The effluent (leachate) from the bottom of the column is collected in fractions over time.

-

Analysis: The concentration of this compound and its metabolites in each leachate fraction is determined. At the end of the experiment, the soil column is sectioned, and the distribution of the remaining this compound and metabolites in the soil profile is analyzed.

-

Interpretation: The results provide a breakthrough curve showing the concentration of the substance in the leachate over time, which is used to assess its mobility.

Conclusion

The environmental fate and transport of this compound in soil are governed by a complex interplay of adsorption, degradation, and leaching processes. Adsorption to organic matter and clay minerals is a key factor in reducing its mobility and bioavailability. Microbial degradation is the primary mechanism of its dissipation, leading to the formation of several metabolites, with 3,4-dichloroaniline being of particular environmental significance. While this compound generally exhibits moderate to low leaching potential, its transport to groundwater can occur in vulnerable soils and under specific environmental conditions. A thorough understanding of these processes, supported by standardized experimental data, is crucial for conducting accurate environmental risk assessments and developing effective management strategies to mitigate the potential impacts of this compound on the environment.

References

- 1. search.library.doc.gov [search.library.doc.gov]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. scielo.br [scielo.br]

- 5. shop.fera.co.uk [shop.fera.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. oecd.org [oecd.org]

- 8. researchgate.net [researchgate.net]

- 9. Degradation of this compound by Phanerochaete chrysosporium: Role of Ligninolytic Enzymes and Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. oecd.org [oecd.org]

- 12. Adsorption-desorption and leaching behavior of this compound on selected Kenyan agricultural soils - PMC [pmc.ncbi.nlm.nih.gov]

- 13. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 14. Validation of a liquid chromatography ultraviolet method for determination of herbicide this compound and its metabolites in soil samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 16. This compound degradation by bacteria from soil of sugarcane crops - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Microbial Degradation Pathways of Diuron: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diuron, a phenylurea herbicide, has been extensively used for broad-spectrum weed control in agriculture.[1] Its persistence in soil and water environments, however, poses ecological risks, necessitating a thorough understanding of its microbial degradation pathways for developing effective bioremediation strategies.[1][2] This technical guide provides a comprehensive overview of the core microbial degradation pathways of this compound, detailing the key metabolic steps, involved microorganisms and enzymes, and the formation of various intermediates. The guide also includes detailed experimental protocols for studying this compound degradation and summarizes quantitative data from various studies to facilitate comparative analysis.

Core Microbial Degradation Pathways

The microbial degradation of this compound primarily proceeds through two main initial pathways: N-demethylation and hydrolysis of the urea (B33335) bond. These initial steps are followed by the degradation of the resulting intermediate, 3,4-dichloroaniline (B118046) (3,4-DCA), through ring cleavage.[2]

N-demethylation Pathway

The sequential removal of the two methyl groups from the terminal nitrogen atom of the urea moiety is a common initial step in this compound degradation by both bacteria and fungi.[2]

-

Step 1: Monodemethylation: this compound is first demethylated to form 1-(3,4-dichlorophenyl)-3-methylurea (B119341) (DCPMU).

-

Step 2: Didemethylation: DCPMU is further demethylated to yield 1-(3,4-dichlorophenyl)urea (B109879) (DCPU).

Hydrolysis Pathway

The cleavage of the amide bond in this compound or its demethylated metabolites is a critical step that leads to the formation of 3,4-dichloroaniline (3,4-DCA).[3] This reaction is catalyzed by specific hydrolases.

-

This compound, DCPMU, or DCPU can be hydrolyzed to produce 3,4-DCA.

Degradation of 3,4-dichloroaniline (3,4-DCA)

3,4-DCA is a key and often persistent metabolite in this compound degradation. Its further breakdown is crucial for the complete mineralization of the herbicide. The degradation of 3,4-DCA typically involves hydroxylation and subsequent ring cleavage.

-

Hydroxylation: 3,4-DCA is hydroxylated to form 3,4-dichlorocatechol (B1202523).

-

Ring Cleavage: The aromatic ring of 3,4-dichlorocatechol is then cleaved, leading to the formation of intermediates that can enter central metabolic pathways.

The following diagram illustrates the primary microbial degradation pathways of this compound.

Microorganisms and Enzymes Involved

A diverse range of microorganisms, including bacteria and fungi, have been identified for their ability to degrade this compound.

Bacteria:

-

Arthrobacter globiformis

-

Bacillus megaterium[4]

-

Mycobacterium brisbanense[3]

-

Pseudomonas sp.

-

Sphingomonas sp.

Fungi:

Key Enzymes:

The enzymatic machinery responsible for this compound degradation is crucial for the biotransformation process.

-

Phenylurea Hydrolases (PuhA and PuhB): These enzymes, found in bacteria like Arthrobacter globiformis and Mycobacterium brisbanense respectively, catalyze the hydrolysis of the urea bond in this compound and its metabolites to form 3,4-DCA.[3]

-

Cytochrome P450 Monooxygenases: These enzymes are involved in the initial N-demethylation steps of this compound degradation, particularly in fungi like Phanerochaete chrysosporium.[2][5]

-

Dioxygenases: These enzymes play a role in the hydroxylation and subsequent cleavage of the aromatic ring of 3,4-DCA.

Quantitative Data on this compound Degradation

The efficiency of this compound degradation by various microorganisms has been quantified in numerous studies. The following tables summarize key quantitative data, providing a comparative overview of degradation rates and conditions.

Table 1: Bacterial Degradation of this compound

| Microorganism | Initial this compound Conc. (mg/L) | Degradation (%) | Time (days) | Key Metabolites | Reference |

| Arthrobacter globiformis D47 | 50 | >95 | 10 | DCPMU, DCPU, 3,4-DCA | (Turnbull et al., 2001) |

| Bacillus megaterium | 100 | 85 | 7 | DCPMU, 3,4-DCA | (Abdel-Gawad et al., 2021) |

| Mycobacterium brisbanense JK1 | 20 | 100 | 4 | 3,4-DCA | [3] |

| Sphingomonas sp. SRS2 | 10 | 100 | 14 | DCPMU, DCPU, 3,4-DCA | (Sørensen et al., 2005) |

Table 2: Fungal Degradation of this compound

| Microorganism | Initial this compound Conc. (mg/L) | Degradation (%) | Time (days) | Key Metabolites | Reference |

| Phanerochaete chrysosporium | 7 | ~94 | 10 | DCPMU, DCPU | [2][5] |

| Aspergillus niger | 50 | 78 | 15 | DCPMU, DCPU | (Pinto et al., 2012) |

| Mortierella sp. | 10 | >90 | 28 | DCPMU, DCPU | (Tixier et al., 2002) |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of microbial degradation of this compound.

Protocol 1: Isolation and Characterization of this compound-Degrading Microorganisms

Objective: To isolate and identify microorganisms capable of utilizing this compound as a carbon and/or nitrogen source.

Materials:

-

Soil or water samples from a this compound-contaminated site.

-

Mineral Salts Medium (MSM) with the following composition (g/L): K2HPO4 (1.5), KH2PO4 (0.5), NaCl (0.5), MgSO4·7H2O (0.5), (NH4)2SO4 (1.0).

-

This compound stock solution (e.g., 10 g/L in methanol).

-

Agar (B569324), Petri dishes, flasks, incubator, shaker.

Procedure:

-

Enrichment Culture: a. Add 10 g of soil or 10 mL of water sample to 100 mL of sterile MSM in a 250 mL flask. b. Add this compound from the stock solution to a final concentration of 50-100 mg/L. c. Incubate at 28-30°C on a rotary shaker at 150 rpm for 7-14 days. d. After incubation, transfer 10 mL of the enrichment culture to 90 mL of fresh MSM with this compound and incubate under the same conditions. Repeat this step 3-5 times to enrich for this compound-degrading microorganisms.

-

Isolation of Pure Cultures: a. Prepare serial dilutions (10⁻¹ to 10⁻⁶) of the final enrichment culture in sterile saline (0.85% NaCl). b. Spread-plate 100 µL of each dilution onto MSM agar plates containing this compound (50-100 mg/L) as the sole carbon source. c. Incubate the plates at 28-30°C for 5-10 days and observe for colony formation. d. Isolate distinct colonies and re-streak them on fresh MSM-Diuron agar plates to ensure purity.

-

Characterization and Identification: a. Characterize the purified isolates based on their morphological (colony shape, color, etc.) and biochemical characteristics. b. For molecular identification, extract genomic DNA from the isolates and amplify the 16S rRNA gene (for bacteria) or the ITS region (for fungi) using universal primers. c. Sequence the PCR products and compare the sequences with those in public databases (e.g., NCBI BLAST) for identification.

Protocol 2: Analysis of this compound and its Metabolites by HPLC

Objective: To quantify the concentration of this compound and its primary metabolites (DCPMU, DCPU, and 3,4-DCA) in liquid cultures or environmental samples.[6]

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]

-

Acetonitrile (B52724) (HPLC grade).[6]

-

Water (HPLC grade).[6]

-

This compound, DCPMU, DCPU, and 3,4-DCA analytical standards.

-

Syringe filters (0.22 µm).

Procedure:

-

Sample Preparation: a. Collect liquid culture samples at different time intervals. b. Centrifuge the samples at 10,000 rpm for 10 minutes to remove microbial cells. c. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. d. For soil samples, perform a solvent extraction (e.g., with methanol (B129727) or acetonitrile) followed by centrifugation and filtration.[7]

-

HPLC Analysis: a. Mobile Phase: A mixture of acetonitrile and water (e.g., 45:55 v/v).[6] b. Flow Rate: 0.86 mL/min.[6] c. Injection Volume: 20 µL. d. Detection Wavelength: 254 nm.[6] e. Column Temperature: 30°C.

-

Quantification: a. Prepare a series of standard solutions of this compound and its metabolites of known concentrations. b. Inject the standards into the HPLC system to generate a calibration curve (peak area vs. concentration). c. Inject the prepared samples and determine the concentrations of this compound and its metabolites by comparing their peak areas to the calibration curves.

Protocol 3: this compound Hydrolase Enzyme Assay (Adapted from General Hydrolase Assays)

Objective: To determine the activity of this compound-hydrolyzing enzymes in crude cell extracts or purified enzyme preparations.

Materials:

-

Crude cell extract or purified enzyme.

-

Tris-HCl buffer (50 mM, pH 7.5).

-

This compound stock solution (in a suitable solvent like DMSO).

-

HPLC system for product quantification (3,4-DCA).

Procedure:

-

Enzyme Preparation: a. Grow the microbial strain in a suitable medium and induce the expression of the hydrolase if necessary. b. Harvest the cells by centrifugation and resuspend them in Tris-HCl buffer. c. Prepare a crude cell extract by sonication or other cell disruption methods, followed by centrifugation to remove cell debris.

-

Enzyme Assay: a. Set up the reaction mixture in a microcentrifuge tube containing:

- Tris-HCl buffer (to a final volume of 1 mL).

- Crude cell extract or purified enzyme (e.g., 10-100 µg of total protein).

- This compound (to a final concentration of e.g., 0.1-1 mM). b. Initiate the reaction by adding the substrate (this compound). c. Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time period (e.g., 10-60 minutes). d. Stop the reaction by adding an equal volume of acetonitrile or by heat inactivation. e. Prepare a control reaction without the enzyme or with a heat-inactivated enzyme.

-

Product Quantification: a. Centrifuge the reaction mixture to pellet any precipitate. b. Analyze the supernatant for the formation of 3,4-DCA using the HPLC method described in Protocol 2. c. Calculate the enzyme activity based on the amount of 3,4-DCA produced per unit time per milligram of protein. One unit of enzyme activity can be defined as the amount of enzyme that produces 1 µmol of 3,4-DCA per minute under the assay conditions.

Mandatory Visualizations

The following diagrams visualize key workflows and logical relationships in the study of this compound degradation.

Conclusion